Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with carbon disulfide and hydrazine hydrate to form the intermediate 1,2,4-triazole-3-thiol. This intermediate is then reacted with isopropyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation. The triazole and thiadiazole rings facilitate binding to the active sites of these enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure but differ in their substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a similar triazole-thiadiazole fusion but with different ring sizes and substituents.
Uniqueness
Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and naphthyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C17H16N4S2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
6-naphthalen-1-yl-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4S2/c1-11(2)22-10-15-18-19-17-21(15)20-16(23-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 |
InChI Key |
NMBCXMFAYVFVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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